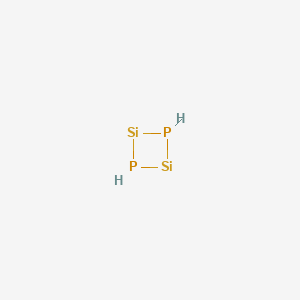
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfane is an organic compound that belongs to the class of aromatic sulfides This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to a phenyl ring, along with a methylsulfane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a suitable precursor compound. For example, the reaction of 3-(benzyloxy)-5-chloro-4-fluorophenol with methylthiol in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product. The reaction is typically carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic ring can undergo reduction reactions, such as catalytic hydrogenation, to remove the halogen atoms.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst, and atmospheric pressure.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated aromatic compounds.
Substitution: Derivatives with different functional groups replacing the benzyloxy group.
Applications De Recherche Scientifique
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It may act as a lead compound for the design of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products. Its unique chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzyloxy, chloro, and fluoro groups can influence its binding affinity and selectivity towards these targets. The methylsulfane group may also play a role in modulating its biological activity by affecting its solubility, stability, and metabolic profile.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(ethyl)sulfane: Similar structure with an ethylsulfane group instead of a methylsulfane group.
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfoxide: Oxidized form with a sulfoxide group instead of a sulfane group.
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfone: Further oxidized form with a sulfone group instead of a sulfane group.
Uniqueness
(3-(Benzyloxy)-5-chloro-4-fluorophenyl)(methyl)sulfane is unique due to the specific combination of functional groups it possesses. The presence of both chloro and fluoro substituents on the aromatic ring, along with the benzyloxy and methylsulfane groups, imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H12ClFOS |
|---|---|
Poids moléculaire |
282.8 g/mol |
Nom IUPAC |
1-chloro-2-fluoro-5-methylsulfanyl-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12ClFOS/c1-18-11-7-12(15)14(16)13(8-11)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
SZAMMYCJGNSZFO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC(=C(C(=C1)Cl)F)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


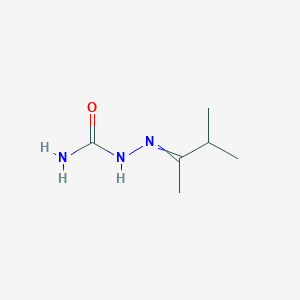
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
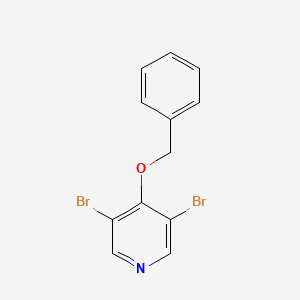

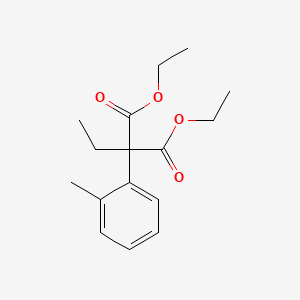
![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)
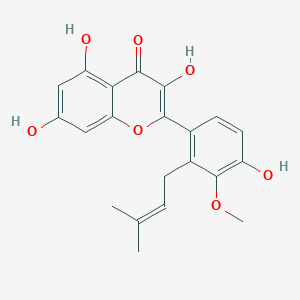
![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)

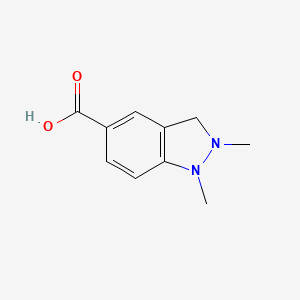
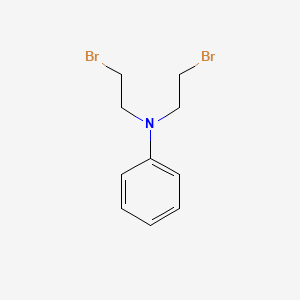
![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)

